Quazepam

Overview

Description

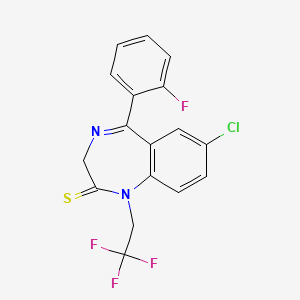

Quazepam is a trifluoroethyl benzodiazepine derivative . It was first approved in the US in 1985 and is used as a hypnotic for the treatment of insomnia . It is unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors .

Synthesis Analysis

Quazepam is a benzodiazepine derivative, and benzodiazepines are an important class of heterocyclic compounds in organic chemistry known for their diverse physicochemical and biological properties . Ambient temperature synthesis of 1,5-benzodiazepines was achieved by the use of various clay backing catalysts and cage type mesoporous aluminosilicate catalysts .

Molecular Structure Analysis

The molecular formula of Quazepam is C17H11ClF4N2S . It is a trifluoroethyl benzodiazepine derivative .

Chemical Reactions Analysis

Benzodiazepines, including quazepam, are known for their diverse physicochemical and biological properties . They have a potent pharmacophoric moiety and ring shape, which makes them a main source of interest for many medicinal chemists . Researchers are drawn to the benzodiazepine nucleus for the synthesis of new drugs .

Physical And Chemical Properties Analysis

Quazepam has a molecular weight of 386.8 g/mol . It is a benzodiazepine with a relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors .

Scientific Research Applications

Insomnia Treatment

Quazepam is primarily used in the treatment of insomnia , characterized by difficulty in falling asleep, frequent nocturnal awakenings, and early morning awakenings . It is a long-acting benzodiazepine with a high affinity for sleep-promoting α1 subunit-containing GABA-A receptors, which likely contributes to its effectiveness in improving sleep quality without significant disruption of sleep architecture .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of Quazepam reveals that it is rapidly and extensively metabolized in the liver to active metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam, which have pharmacologic activity reportedly similar to that of Quazepam . Understanding its metabolism is crucial for optimizing dosing regimens and minimizing adverse effects.

Receptor Binding Profile

Quazepam’s unique pharmacological characteristics include selectivity for sleep-promoting α1-subunit containing GABA-A receptors and a significantly lower relative receptor binding affinity . This selectivity is believed to drive the decreased rate of adverse events seen clinically with Quazepam, such as tolerance, rebound insomnia, and amnesic behaviors.

Anxiety Disorders

While Quazepam is not primarily indicated for anxiety disorders, benzodiazepines, including Quazepam, have been used in the treatment of anxiety disorders due to their sedative and anxiolytic effects . Studies have explored its efficacy and safety in comparison to other benzodiazepines.

Adverse Effects and Safety Profile

Quazepam has been noted for its fewer side effects compared to other benzodiazepines, including less sedation, amnesia, and motor impairment . Research continues to evaluate its safety profile, especially concerning long-term use and potential for dependence.

Clinical Trials and Comparative Studies

Clinical trials and comparative studies are essential for establishing the efficacy and safety of Quazepam. Although there is a lack of head-to-head comparative trials against newer agents, existing literature provides valuable insights into its therapeutic potential and adverse effect profile .

Mechanism of Action

Target of Action

Quazepam is a long-acting benzodiazepine derivative primarily used to manage insomnia . It is unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors . These receptors are the primary targets of Quazepam .

Mode of Action

Like other benzodiazepines, Quazepam likely exerts its effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA (A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . GABA (A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials . Following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel .

Biochemical Pathways

Quazepam is metabolized mainly by CYP3A4 and to a minor extent by CYP2C9, CYP2C19, and FMO1 . Quazepam is first metabolized to 2-oxoquazepam, which is then further metabolized to both N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam . CYP3A4 is the enzyme predominantly responsible for all the metabolic pathways of quazepam .

Pharmacokinetics

Quazepam has a bioavailability of 29–35% . It is metabolized in the liver and has an elimination half-life of 39 hours . The elimination half-life of N-desalkyl-2-oxoquazepam, a major active metabolite of quazepam, averages about 70–75 hours in healthy young adults following single or multiple oral doses .

Result of Action

Quazepam induces impairment of motor function and has relatively selective hypnotic and anticonvulsant properties with considerably less overdose potential than other benzodiazepines . It is an effective hypnotic which induces and maintains sleep without disruption of the sleep architecture .

Action Environment

The action of Quazepam can be influenced by environmental factors such as the presence of other drugs. For example, itraconazole, a CYP3A4 inhibitor, can inhibit the formation of 2-oxoquazepam from quazepam . Clinically relevant drug interaction with cyp inhibitors seems unlikely for the major metabolic pathway of quazepam to 2-oxoquazepam .

Future Directions

Future directions for the optimizing pharmacologic management of insomnia, including the use of quazepam, involve improving the clinical management of insomnia and thus improving the lives of the many patients who suffer from this common and impairing condition . Further definition of certain characteristics of its profile, such as its long-term use and potential for development of tolerance or dependence, effects on psychomotor skills, efficacy of the 7.5mg dose, and suitability in elderly patients and patients with chronic organic diseases, will assist in more clearly defining its ultimate place in therapy .

properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMPWMZBZSAONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190193 | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.31e-03 g/L | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Quazepam | |

CAS RN |

36735-22-5 | |

| Record name | Quazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36735-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazepam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quazepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137.5-139 °C, 137.5 - 139 °C | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

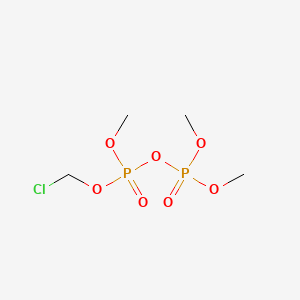

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

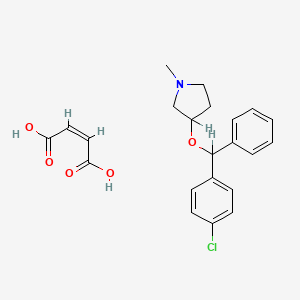

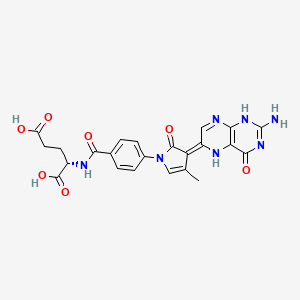

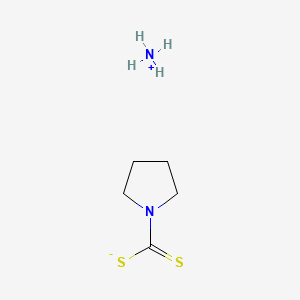

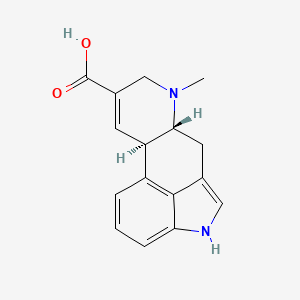

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)

![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)